1-Azido-2-(diazomethyl)benzene 1-Azido-2-(diazomethyl)benzene
Brand Name: Vulcanchem
CAS No.: 189351-80-2
VCID: VC19090980
InChI: InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H
SMILES:
Molecular Formula: C7H5N5
Molecular Weight: 159.15 g/mol

1-Azido-2-(diazomethyl)benzene

CAS No.: 189351-80-2

Cat. No.: VC19090980

Molecular Formula: C7H5N5

Molecular Weight: 159.15 g/mol

* For research use only. Not for human or veterinary use.

1-Azido-2-(diazomethyl)benzene - 189351-80-2

Specification

CAS No. 189351-80-2
Molecular Formula C7H5N5
Molecular Weight 159.15 g/mol
IUPAC Name (6-diazonioiminocyclohexa-2,4-dien-1-ylidene)methyliminoazanide
Standard InChI InChI=1S/C7H5N5/c8-10-5-6-3-1-2-4-7(6)11-12-9/h1-5H
Standard InChI Key DBILXGKNJFHOIR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CN=[N-])C(=N[N+]#N)C=C1

Introduction

Structural and Physical Properties

Molecular Characteristics

1-Azido-2-(diazomethyl)benzene has the molecular formula C₇H₅N₅, with a molecular weight of 159.15 g/mol . Its structure comprises a benzene ring with an azide group at position 1 and a diazomethyl group at position 2, as indicated by its canonical SMILES notation: C1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-]. The compound belongs to the class of azides, which are highly reactive due to their strained N₃ groups, and diazomethanes, which are energy-rich intermediates.

Table 1: Key Physical and Chemical Data

PropertyValueSource
CAS Number294662-04-7
Molecular FormulaC₇H₅N₅
Molecular Weight159.15 g/mol
InChIKeyMRCYKZAPMFIKOZ-UHFFFAOYSA-N
Canonical SMILESC1=CC(=CC(=C1)N=[N+]=[N-])C=[N+]=[N-]

Spectroscopic Features

While direct spectroscopic data for 1-Azido-2-(diazomethyl)benzene is limited, analogous compounds provide insights. For example, 1-azido-3-(diazomethyl)benzene exhibits characteristic ¹H NMR signals for aromatic protons and diazomethyl groups, with peaks in the range of δ 7.0–7.5 ppm for aromatic hydrogens and δ 5.5–6.0 ppm for diazomethyl protons . The azide group typically shows a strong IR absorption near 2100 cm⁻¹, while the diazomethyl group may exhibit peaks around 2050–2150 cm⁻¹ .

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-Azido-2-(diazomethyl)benzene involves multi-step procedures, often starting from halogenated benzene precursors. A general approach includes:

  • Nucleophilic Substitution: A halogenated benzene (e.g., 2-chlorobenzyl bromide) undergoes substitution with sodium azide (NaN₃) to introduce the azido group .

  • Diazomethylation: The resulting azide is subjected to diazomethylation using reagents like diazomethane (CH₂N₂) or metalated ylides (e.g., Seyferth–Gilbert reagents) .

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYieldSource
Azide IntroductionNaN₃, DMF, 64°C, 6 h90–99%
DiazomethylationCH₂N₂, CH₃CN, 0°C70–85%

Challenges and Optimization

Key challenges include stabilizing the diazomethyl group, which is prone to decomposition under thermal or acidic conditions. Recent advancements in azide-free diazomethanide synthesis using nitrous oxide (N₂O) and metalated ylides offer safer alternatives, avoiding explosive intermediates .

ParameterRecommendationSource
StorageCool, dry, away from light
HandlingUse gloves, fume hood
DisposalIncinerate in controlled environment

Reactivity and Applications

Click Chemistry

The azido group participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal in bioconjugation and polymer chemistry . For example:
1-Azido-2-(diazomethyl)benzene+AlkyneCu(I)1,2,3-Triazole Derivative\text{1-Azido-2-(diazomethyl)benzene} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{1,2,3-Triazole Derivative}

Diazomethyl Group Reactivity

The diazomethyl group acts as a carbene precursor or participates in [2+1] cycloadditions with alkenes or alkynes. It is also used in Staudinger reactions with triphenylphosphine to generate iminophosphoranes .

Table 4: Key Reactions

Reaction TypeConditionsProductSource
CuAACCuI, RT, 12 h1,2,3-Triazole
CycloadditionThermal, 80°CSpirocyclic Compounds
StaudingerPPh₃, CH₂Cl₂Iminophosphorane

Materials Science Applications

In metal-organic frameworks (MOFs), azidomethyl-functionalized linkers enable post-synthetic modification via click reactions, enhancing porosity and functionality .

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